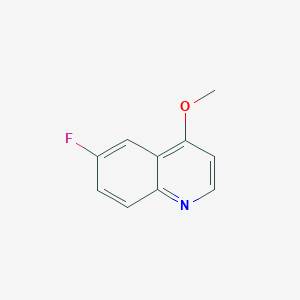

6-Fluoro-4-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Drug Discovery

Quinoline as a Privileged Pharmacophore in Therapeutic Development

The quinoline nucleus is a versatile scaffold that has been extensively studied for its broad spectrum of pharmacological activities. orientjchem.org These activities include, but are not limited to, anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory effects. orientjchem.orgrsc.org The ability of the quinoline structure to be functionalized at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a highly adaptable template for drug design. frontiersin.orgrsc.org This adaptability has led to the development of numerous quinoline-based drugs that have shown promising results in both preclinical and clinical studies. orientjchem.org

The significance of the quinoline scaffold is underscored by its presence in a number of commercially available drugs. frontiersin.org For instance, the antimalarial drugs chloroquine (B1663885) and mefloquine, as well as the antibacterial agent ciprofloxacin (B1669076), all feature the quinoline core. rsc.org The continued exploration of quinoline derivatives is a testament to their enduring potential in addressing a multitude of diseases. bohrium.com

The Strategic Advantage of Fluorinated Quinoline Derivatives in Bioactive Compound Research

The introduction of fluorine atoms into the quinoline scaffold has become a key strategy in the design of new bioactive compounds. mdpi.com Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance the pharmacological profile of a molecule. mdpi.com

Fluorination can lead to improved metabolic stability, increased lipophilicity (which can enhance membrane permeability), and altered electronic properties that can lead to stronger binding interactions with biological targets. mdpi.com For example, the presence of a fluorine atom at the C-6 position of the quinoline ring is a common feature in many modern fluoroquinolone antibiotics and has been shown to markedly improve their antimicrobial activity. mdpi.com This strategic use of fluorine has led to the development of more potent and effective therapeutic agents.

A Snapshot of Current Research on 6-Fluoro-4-methoxyquinoline

The compound this compound, with its characteristic fluorine at the 6-position and a methoxy (B1213986) group at the 4-position, has emerged as a compound of interest in several research areas. The presence of the fluorine atom is known to enhance lipophilicity and bioavailability, while the methoxy group can modulate solubility and metabolic stability.

Current research indicates that this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used as a precursor in the development of novel antibacterial and antifungal agents. The mechanism of action for some of its derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones.

Below is a table summarizing the key molecular features of this compound:

| Property | Value |

| CAS Number | 61293-17-2 |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Boiling Point | 250°C |

| Density | 1.221 g/cm³ |

| Flash Point | 105°C |

The ongoing research into this compound and its derivatives highlights the continued importance of the quinoline scaffold in the quest for new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJDENBNMSTOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613278 | |

| Record name | 6-Fluoro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61293-17-2 | |

| Record name | 6-Fluoro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Fluoro 4 Methoxyquinoline

Nucleophilic Substitution Reactions of 6-Fluoro-4-methoxyquinoline Derivatives

Nucleophilic substitution is a key reaction class for modifying quinoline (B57606) scaffolds. Depending on the reaction conditions and the specific derivative used, substitution can be directed at various positions on the ring.

The fluorine atom at the C6 position of the quinoline ring is generally unreactive towards nucleophilic aromatic substitution. However, under specific conditions, it can be displaced by strong nucleophiles. For instance, in related 6-fluoroquinoline (B108479) derivatives, the C6-fluoro group can be substituted by nucleophiles such as amines or thiols. smolecule.com This reactivity allows for the introduction of a range of functional groups at this position, although it often requires forcing conditions due to the lower activation of the C6 position compared to the C4 position.

Derivatives of this compound readily react with nitrogen-centered nucleophiles, a common strategy for synthesizing compounds with pharmacological relevance. For example, 6-fluoro-4-methoxy-2-(chloromethyl)quinoline, a derivative of the parent compound, can be coupled with various piperazine (B1678402) derivatives. These reactions typically proceed under mild basic conditions to afford novel quinoline-piperazine hybrids. rsc.org The reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like hydrazine (B178648) has also been described, showcasing the reactivity of complex quinoline systems with nitrogen nucleophiles. researchgate.net

Table 1: Reactions of this compound Derivatives with Nitrogen-Centered Nucleophiles

| Starting Material | Nucleophile | Reagents/Conditions | Product Class | Yield (%) | Source(s) |

| 2-(Chloromethyl)-6-fluoro-4-methoxyquinoline | 1-(Toluene-4-sulfonyl)piperazine | Not specified | 6-Fluoro-4-methoxy-2-[4-(toluene-4-sulfonyl)-piperazin-1-ylmethyl]-quinoline | 78.5 | rsc.org |

| 2-(Chloromethyl)-6-fluoro-4-methoxyquinoline | 1-(4-Methoxy-benzenesulfonyl)piperazine | Not specified | 6-Fluoro-4-methoxy-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-ylmethyl]-quinoline | 69.3 | rsc.org |

| 2-(Chloromethyl)-6-fluoro-4-methoxyquinoline | 1-(2,4-Dichlorobenzenesulfonyl)piperazine | Not specified | 2-[4-(2,4-Dichloro-benzenesulfonyl)-piperazin-1-ylmethyl]-6-fluoro-4-methoxy-quinoline | 77 | rsc.org |

| 4-Chloro-6-fluoro-2-methylquinoline (B103436) | Piperazine derivatives | DMF, 40°C | 6-Fluoro-4-piperazinylquinoline analogs | 69–76 |

The C4 position of the quinoline ring is highly activated towards nucleophilic substitution, especially when a good leaving group is present. The synthesis of this compound itself relies on this reactivity, where 4-chloro-6-fluoroquinoline (B35510) is treated with sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures. nih.gov This nucleophilic aromatic substitution (SNAr) reaction proceeds efficiently, with the methoxide ion displacing the chloride. nih.gov

Furthermore, in related 4-O-aryl quinoline derivatives, the C4-aryloxy group can be displaced by thiol nucleophiles like glutathione. researchgate.net This suggests that the C4 position in such systems is a potential site for metabolic activation and conjugation. The efficiency of the displacement is influenced by the nature of the leaving group; making the C4 substituent a poorer leaving group (i.e., more basic) can reduce the likelihood of this reaction. researchgate.net

Table 2: Nucleophilic Substitution at the C4 Position to Synthesize this compound

| Starting Material | Nucleophile/Reagent | Conditions | Product | Yield (%) | Source(s) |

| 4-Chloro-6-fluoroquinoline | Sodium methoxide/Methanol | Heat to 80 °C, 18 h | This compound | 95 | nih.gov |

| 4-Chloro-6-fluoro-2-methylquinoline | Sodium methoxide/Methanol | Ice bath, warm to RT, then 80°C for 18 h | 6-Fluoro-4-methoxy-2-methylquinoline | 97 | nih.gov |

Reactions with Nitrogen-Centered Nucleophiles

Functional Group Transformations on the Quinoline Core

The quinoline nucleus can undergo various transformations, including oxidation and reduction, which modify the aromatic system and provide access to different classes of derivatives.

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). The oxidation occurs via electrophilic attack on the nitrogen atom and is a common reaction for quinoline systems. In more complex quinoline derivatives, other functional groups can also be oxidized. For instance, a secondary alcohol on a quinoline side chain can be oxidized to a ketone using a Swern oxidation, while sulfide (B99878) groups can be oxidized to sulfoxides or sulfones with agents like OXONE™. google.com

Table 3: Oxidation Reactions on the Quinoline Core

| Starting Material | Oxidizing Agent | Conditions | Product | Source(s) |

| This compound | Hydrogen peroxide (H₂O₂) | Room temperature, 24 h | This compound N-oxide | |

| This compound | m-Chloroperbenzoic acid (m-CPBA) | DCM, 0°C to RT | This compound N-oxide | |

| Quinolyl sulfide derivative | OXONE™ | Methanol or Dichloromethane (B109758) | Quinolyl sulfone derivative | google.com |

The quinoline core can be selectively reduced to yield its saturated or partially saturated analogs. Catalytic hydrogenation is a common method for this transformation. Using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in methanol, the heterocyclic ring of this compound can be reduced to form the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This reduction preserves the fluorine and methoxy (B1213986) substituents. It is noteworthy that some reducing agents, like sodium borohydride (B1222165) (NaBH₄), are reported to be ineffective in reducing the quinoline core in this specific compound, likely due to the electronic effects of the substituents.

Table 4: Reduction Reactions on the Quinoline Core

| Starting Material | Catalyst/Reagent | Conditions | Product | Outcome | Source(s) |

| This compound | H₂, Pd/C | Methanol | 1,2,3,4-Tetrahydro-6-fluoro-4-methoxyquinoline | Partial ring saturation | |

| This compound | Sodium Borohydride (NaBH₄) | Ethanol, reflux | No reaction | Fluorine inhibits reduction |

Reduction Reactions

Strategic Derivatization for Modulating Bioactivity

The quinoline scaffold is often described as a "privileged structure" because its derivatives can interact with a wide range of biological targets. nih.gov Strategic derivatization of this compound is a key approach in drug discovery to fine-tune its properties.

Introduction of Additional Functional Groups on the Quinoline Moiety

Beyond modifying existing functional groups, introducing new ones onto the quinoline core is a powerful strategy. The inherent reactivity of the quinoline system allows for various modifications. nih.gov

C-H Borylation: Iridium-catalyzed C-H borylation reactions can introduce borylated groups at positions C5 or C7 of the quinoline ring. These borylated intermediates are highly versatile and can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

Cross-Coupling Reactions: The this compound scaffold can participate in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids can yield 2-arylquinolines, while Buchwald-Hartwig amination can introduce various amino groups, which are critical for designing kinase inhibitors.

Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the C-4 position can be susceptible to nucleophilic displacement. Thiols, for instance, can displace the C4-substituent to form quinolinethioethers. researchgate.net This reactivity is influenced by the electron-withdrawing nature of the quinoline nitrogen. While sometimes an unintended liability, this reactivity can also be harnessed to create new analogs. researchgate.net

Oxidation: The quinoline nitrogen can be oxidized to form N-oxides using agents like hydrogen peroxide or m-CPBA. This modification alters the electronic properties and potential biological interactions of the molecule.

Rational Design for Tailored Reactivity Profiles

Rational design aims to modify the this compound structure to achieve a desired biological effect or chemical property. This involves considering how structural changes will affect reactivity and interaction with biological targets.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, the fluorine at the C-6 position is known to enhance metabolic stability by blocking sites of oxidative degradation. vulcanchem.com The methoxy group at C-4 modulates solubility and can participate in hydrogen bonding. Altering or replacing these groups can have predictable effects. For instance, increasing the basicity of the substituent at the C-4 position can make it a poorer leaving group, thereby reducing its susceptibility to nucleophilic displacement by thiols like glutathione. researchgate.net

Table 2: Strategic Modifications of the Quinoline Core and Their Rationale This table is interactive. Click on the headers to sort.

| Modification Site | Reaction Type | Rationale | Potential Outcome |

|---|---|---|---|

| C2 | Buchwald-Hartwig Amination | Introduce diverse amino groups | Enhanced kinase inhibition activity |

| C2 | Suzuki-Miyaura Coupling | Introduce biaryl motifs | Modular synthesis for drug discovery |

| C4 | Nucleophilic Substitution | Introduce thioether linkage | Creation of novel analogs researchgate.net |

| C5, C7 | C-H Borylation | Create versatile intermediates | Facile introduction of various substituents |

Structure Activity Relationship Sar Studies of 6 Fluoro 4 Methoxyquinoline Derivatives

General Principles of Quinoline (B57606) SAR in Drug Design

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. rsc.orgnih.gov Strategic placement of various functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. orientjchem.org

Influence of Substituent Positions on Pharmacological Efficacy

The position of substituents on the quinoline ring plays a critical role in determining the pharmacological activity of the resulting derivatives. orientjchem.orgnih.gov For instance, in the realm of anticancer research, substitutions at positions 2 and 3 have been shown to be more effective against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org The presence of a hydroxyl or methoxy (B1213986) group at the C-7 position can enhance antitumor activity, while a substituent at the C-4 position can also increase potency against cancer cells. orientjchem.orgnih.gov In the context of antimalarial drugs, a basic nitrogen atom within the quinoline ring is considered crucial for activity. orientjchem.org

The electronic properties of substituents also exert a significant influence. For example, the presence of an electron-donating methoxy group (OCH3) at the C-2 position of a quinoline-imidazole hybrid enhanced its antimalarial activity, whereas an electron-withdrawing chlorine atom (Cl) at the same position led to a loss of activity. rsc.org

The Role of the Fluorine Atom in Bioactivity Modulation

The introduction of a fluorine atom into a quinoline scaffold can significantly alter its biological profile. mdpi.comresearchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, often leading to improved metabolic stability and binding affinity. mdpi.com

Specifically, the presence of a fluorine atom at the C-6 position of the quinoline ring is a key feature of fluoroquinolone antibiotics, enhancing their antibacterial activity. orientjchem.orgnih.gov This substitution improves the penetration of the drug through bacterial cell walls and increases its inhibitory activity against DNA gyrase, a crucial bacterial enzyme. nih.govnih.gov The trifluoromethyl group, another fluorine-containing substituent, has also been shown to be important for the anticancer, antimicrobial, and antituberculosis efficacy of certain quinoline derivatives. mdpi.com

SAR in Antimicrobial and Antibacterial Agents

The development of fluoroquinolones as potent antibacterial agents has been guided by extensive SAR studies, focusing on key positions around the quinolone core to optimize efficacy and spectrum of activity.

Key Structural Features for Fluoroquinolone Antibacterial Potency (C-3, C-4, C-6, C-7, N-1 Positions)

The antibacterial potency of fluoroquinolones is dictated by the substituents at several key positions of the quinolone ring system. asm.orgoup.com The foundational structure for this class of antibiotics is a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety. nih.gov

C-3 and C-4 Positions : The carboxylic acid group at C-3 and the keto group at C-4 are essential for antibacterial activity and are considered the pharmacophore of the molecule. nih.govnih.gov These groups are involved in binding to the bacterial DNA-enzyme complex. nih.gov

C-6 Position : The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is crucial for their broad-spectrum antibacterial activity. nih.govasm.org It enhances the compound's ability to inhibit DNA gyrase and improves penetration into bacterial cells. nih.govrroij.com

N-1 Position : The substituent at the N-1 position influences the potency of the drug. A cyclopropyl (B3062369) group at this position has been found to be particularly effective, leading to lower minimum inhibitory concentrations (MICs) against many bacteria, including Pseudomonas aeruginosa. nih.govasm.org

C-7 Position : The substituent at the C-7 position has a significant impact on the antibacterial spectrum, potency, and pharmacokinetic properties. rroij.comnih.gov This position is one of the most frequently modified sites in the development of new fluoroquinolones. nih.gov

| Position | Key Substituent/Feature | Influence on Potency |

| N-1 | Cyclopropyl group | Enhanced antibacterial activity. nih.govasm.org |

| C-3 | Carboxylic acid | Essential for antibacterial action. nih.govnih.gov |

| C-4 | Keto group | Essential for antibacterial action. nih.govnih.gov |

| C-6 | Fluorine atom | Increased DNA gyrase inhibition and cell penetration. nih.govnih.gov |

| C-7 | Nitrogen heterocycle | Modulates spectrum, potency, and pharmacokinetics. rroij.comnih.gov |

Impact of C-7 Substituents on Antimicrobial Activity

The nature of the substituent at the C-7 position is a major determinant of the antimicrobial profile of fluoroquinolones. nih.govresearchgate.net Different heterocyclic moieties at this position can fine-tune the drug's activity against specific types of bacteria.

For example, the addition of a piperazinyl group at C-7 markedly increases activity against Gram-positive bacteria, particularly staphylococci, and also enhances activity against Pseudomonas aeruginosa. nih.gov In contrast, a pyrrolidine (B122466) ring at this position can improve activity against Gram-positive bacteria. karger.com The introduction of bulky molecules at the C-7 position is a common strategy to modify antimicrobial activity. nih.gov However, increasing the bulkiness of the C-7 substituent can sometimes hinder penetration into Gram-negative bacteria. rroij.com

The table below summarizes the impact of various C-7 substituents on the activity of fluoroquinolones.

| C-7 Substituent | Effect on Antimicrobial Activity |

| Piperazine (B1678402) | Increased activity against Gram-negative bacteria and Pseudomonas aeruginosa. nih.govkarger.com |

| Pyrrolidine | Improved activity against Gram-positive bacteria. karger.com |

| Azabicyclic groups | Enhanced potency against Gram-positive bacteria. karger.com |

| Halogen atoms (F, Cl) | Significant in vitro activity against P. aeruginosa. karger.com |

| Hydrazino moieties | Decreased antibacterial activity, possibly due to loss of coplanarity. karger.com |

Structural Modifications to Overcome Drug Resistance

Bacterial resistance to fluoroquinolones is a growing concern, often arising from mutations in the target enzymes, DNA gyrase and topoisomerase IV, or through increased drug efflux. mdpi.com Researchers are actively exploring structural modifications to circumvent these resistance mechanisms.

One approach involves the synthesis of hybrid molecules that combine the fluoroquinolone scaffold with other bioactive moieties. researchgate.netingentaconnect.com For instance, conjugating fluoroquinolones with bacterial efflux pump inhibitors is a strategy to overcome efflux-mediated resistance. nih.gov

Another strategy focuses on designing novel C-7 substituents that can overcome resistance. The addition of a dinitrophenyl (DNP) moiety to the C-7 end of ciprofloxacin (B1669076) has been shown to reduce the protective effect of certain resistance mutations in E. coli GyrA. oup.com Furthermore, the development of non-classical quinolones, such as quinazolinediones, which lack the C-3 carboxylic acid but have unique C-7 substituents, has shown promise in overcoming resistance by establishing additional drug-enzyme contacts. nih.gov

SAR in Anticancer and Antimetastatic Agents

The quinoline core is a prevalent scaffold in the design of anticancer agents, with derivatives showing efficacy against a variety of cancer cell lines, including breast, colon, lung, and renal cancers. arabjchem.org The introduction of a fluorine atom at the C-6 position and a methoxy group at the C-4 position of the quinoline ring has been explored to enhance anticancer and antimetastatic activities.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. google.com Consequently, they are significant targets for anticancer drug development. nih.govuni-halle.de Derivatives of 6-fluoro-4-methoxyquinoline have been investigated as inhibitors of various protein kinases. google.com For instance, certain quinoline derivatives act as inhibitors of receptor tyrosine kinases like c-Met, KDR, c-Kit, flt-3, and flt-4, which are involved in cellular proliferation, differentiation, and migration. google.com

The 6-methoxy group is often found in kinase inhibitors, where it can participate in π-stacking interactions within the ATP-binding pocket of the kinase. The fluorine atom at the C-6 position can enhance hydrophobic interactions and improve metabolic stability. Molecular docking studies have also suggested that some quinoline derivatives can bind to tubulin, indicating a potential mechanism for their anticancer activity.

In a study of 4-benzyloxyquinolin-2(1H)-one derivatives, the presence of a 6-fluoro substituent, as seen in compound 8e , contributed to potent cytotoxic activity against several cancer cell lines. nih.gov This highlights the positive influence of the C-6 fluoro group on anticancer efficacy.

The position of the fluorine substituent on the quinoline ring plays a critical role in determining the antimetastatic properties of the derivatives. nih.govresearchgate.net Studies on various quinoline analogs have shown that the placement of fluorine can significantly impact their ability to inhibit cancer cell migration and invasion. nih.gov

For example, in a series of styrylquinoline derivatives, the antiplasmodial activity, which can be a surrogate for certain anticancer mechanisms, was sensitive to the position of the fluorine atom on a phenyl ring attached to the quinoline. A 4-fluoro substitution resulted in the most potent activity compared to 2-fluoro or 3-fluoro analogues. nih.gov While not directly on the quinoline ring, this demonstrates the principle of positional influence of fluorine.

In another study on isoquinolinones, which share a similar bicyclic core, there was no significant difference in antiproliferative activity when the fluorine was at the 6- or 7-position, suggesting that for some scaffolds, the precise location of the fluorine on the benzo-ring portion might be less critical. acs.org However, a study on 8-aminoquinolines noted that a 5-fluoro substituent could lead to high toxicity. who.int

Structural modifications of the this compound scaffold are aimed at optimizing both anti-proliferative and anti-migration activities. The methoxy group at C-4 can be a key contributor to antimetastatic effects. For example, a quinoline derivative with a C-6 methoxy group was found to inhibit cell migration and invasion. researchgate.net

In the development of quinoline-chalcone derivatives as microtubule polymerization inhibitors, substitutions at the C-2 position of the quinoline ring were explored. acs.org Smaller substituents like methyl, methoxy, and even hydrogen at C-2 were found to be more active than larger groups, indicating that steric hindrance at this position is a critical factor for activity. acs.org

Furthermore, the replacement of the methoxy group at C-6 with other substituents like chloro or methyl in 4-benzyloxyquinolin-2(1H)-ones also resulted in potent compounds, with the 6-methoxy derivative (11e ) showing the strongest growth inhibitory activity. nih.gov This suggests that while fluorine at C-6 is beneficial, other small electron-donating or lipophilic groups can also enhance activity.

Below is a data table summarizing the structure-activity relationships of some quinoline derivatives.

| Compound | R1 (C-2) | R2 (C-6) | R3 (C-4) | Activity |

| 8e | H | F | O-CH₂-(3,5-di-OCH₃-Ph) | Potent anticancer |

| 11e | H | OCH₃ | O-CH₂-(3,5-di-OCH₃-Ph) | Most potent in series |

| 24d | CH₃ | - | - | Potent antiproliferative |

| 29l | H | - | - | Potent antiproliferative |

Data derived from studies on quinoline derivatives. nih.govacs.org

Effect of Fluoro Substitution Position on Antimetastatic Activity

SAR in Other Therapeutic Areas

The versatile scaffold of this compound has also been explored for its potential in treating infectious diseases.

Quinolines have a long history as antimalarial agents, with quinine (B1679958) being the first known drug for the disease. nih.gov The 6-methoxy group is a characteristic feature of quinine and has been retained in many synthetic antimalarial quinolines. who.int The introduction of a fluorine atom is a modern strategy to enhance activity and overcome drug resistance.

In the development of antimalarial 4(1H)-quinolone-3-diarylethers, a 6-fluoro-7-methoxy derivative (18b ) showed high in vitro activity, although it was slightly less efficacious in vivo compared to its 6-chloro counterpart, possibly due to pharmacokinetic differences. acs.org Another study on styrylquinolines found that the removal of a fluorine atom at the C-6 position resulted in decreased antiplasmodial activity. nih.gov

The basicity of the quinoline derivative can also be crucial for antimalarial action. For example, the introduction of a diethylamine (B46881) group at the C-5 fluoro position of a quinoline derivative increased its basicity, leading to better drug accumulation in the parasite's food vacuole and enhanced activity. nih.gov

Quinolone derivatives have emerged as a promising class of anti-HIV agents. researchgate.netresearchgate.net Specifically, 6-desfluoroquinolones, which lack a fluorine at the C-6 position, have been extensively studied. researchgate.netresearchgate.net However, the exploration of substitutions at the C-6 position has provided new insights into the SAR of these compounds.

In one study, a hydroxyl group at the C-6 position, when combined with an appropriate arylpiperazine at C-7, was found to be a suitable substituent for anti-HIV activity. researchgate.net This suggests that while a fluorine at C-6 is common in many bioactive quinolines, bioisosteric replacements at this position can lead to potent compounds in different therapeutic areas. nih.gov

Modulation of Neuroprotective and Anti-inflammatory Pathways

The quinoline scaffold is recognized as a versatile and privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anti-inflammatory and neuroprotective effects. researchgate.net Research into the structure-activity relationships of these compounds has revealed that specific substitutions on the quinoline core are crucial for their interaction with biological targets. The presence of a fluorine atom, such as in the 6-fluoro position, can enhance metabolic stability and bioavailability, while a methoxy group at the 4-position may modulate solubility and electronic properties. These characteristics make this compound and its analogs promising candidates for the development of agents targeting neuroinflammation and neurodegeneration.

Anti-inflammatory Activity

Quinoline derivatives have been extensively studied for their anti-inflammatory properties. researchgate.net A key mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. mdpi.com SAR studies have demonstrated that certain methoxyquinoline derivatives are potent inhibitors of this enzyme. For example, compounds with a 6-methoxyquinoline (B18371) core have shown significant COX-2 inhibitory activity. mdpi.com

Research has identified several potent anti-inflammatory compounds based on the quinoline structure. mdpi.com The substitution pattern on the quinoline ring and the nature of the appended functional groups are critical for activity. Studies on various derivatives indicate that the quinoline nucleus is a viable scaffold for designing new anti-inflammatory agents that may act through the modulation of various inflammatory pathways. smolecule.comvulcanchem.com

| Compound Derivative | Target/Assay | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Ethyl 5-amino-1-[2-(4-chlorophenyl)-6-methoxyquinoline-4-carbonyl]-1H-pyrazole-4-carboxylate | COX-2 Inhibition | 0.26 µM | mdpi.com |

| 2-[4-(Methylsulfonyl)phenyl]-3-phenylquinoline-4-carboxylic acid | COX-2 Inhibition | 0.07 µM | mdpi.com |

| 2-(4-Azidophenyl)-6-benzoylquinoline-4-carboxylic acid | COX-2 Inhibition | 0.077 µM | mdpi.com |

| (E)-{3-Chloro-2-{2-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]vinyl}-quinolin-4-yl}(morpholino)methanone | COX-2 Inhibition | 0.10 µM | mdpi.com |

Neuroprotective Activity

The quinoline framework is also a cornerstone in the design of neuroprotective agents, particularly for neurodegenerative conditions like Alzheimer's disease. researchgate.net Derivatives have been shown to possess antioxidant properties and the ability to inhibit cholinesterases, which are key targets in Alzheimer's therapy. researchgate.net

Recent studies have focused on quinolylnitrones (QNs) as potent neuroprotective compounds. Specifically, derivatives of a 6-methoxyquinoline scaffold have demonstrated significant efficacy in protecting neurons from injury. nih.gov One such derivative, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23), has been identified as a powerful antioxidant and neuroprotective agent. nih.gov In experimental models using neuronal cultures subjected to oxygen-glucose deprivation (OGD) to simulate ischemic injury, certain quinoline derivatives significantly increased cell viability. nih.gov For instance, the N-tert-Bu derivative QN4, which features an O-benzyl group at the C6 position, showed a strong protective profile over a range of concentrations. nih.gov These findings underscore the potential of the quinoline scaffold in developing therapies that can mitigate neuronal damage.

| Compound Derivative | Assay | Key Finding | Source |

|---|---|---|---|

| (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23) | Neuronal viability after OGD | Significantly increased cell viability at a 1-250 µM concentration range. | nih.gov |

| QN4 (N-tert-Bu derivative with O-Bn at C6) | Neuronal viability after OGD | Showed a good protective profile, with 1 µM being the best performing concentration. | nih.gov |

| NXY-059 (Reference nitrone) | Neuronal viability after OGD | Produced effective neuroprotection only at 250 µM. | nih.gov |

Biomedical and Pharmacological Research Applications of 6 Fluoro 4 Methoxyquinoline Analogues

Anticancer Therapeutics Development

Quinoline (B57606) derivatives have emerged as a promising class of compounds in the development of anticancer drugs. arabjchem.org Their mechanisms of action are diverse and include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. arabjchem.org Research into analogues of 6-fluoro-4-methoxyquinoline has revealed their potential to inhibit cancer cell growth and progression through various molecular pathways.

Analogues of this compound have demonstrated significant potential in curbing the proliferation and spread of cancer cells. Studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines. mdpi.com For instance, a derivative of this compound was found to significantly reduce tumor growth in mice, highlighting its potential as an alternative or adjunctive cancer treatment.

The invasive and migratory capabilities of cancer cells are key drivers of metastasis. Research has indicated that certain quinoline derivatives can inhibit these processes. For example, the compound (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline, while showing weak cytotoxicity, was effective in inhibiting cell migration and invasion. nih.gov This suggests that the quinoline ring with a C-6 methoxy (B1213986) group substitution plays a significant role in antimetastatic activity. nih.gov Similarly, a novel synthesized compound, 6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10), has been shown to inhibit the migration and invasion of human osteosarcoma cells. nih.gov This effect is attributed to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion. nih.gov

The strategic placement of functional groups, such as fluoro and methoxy groups, on the quinoline scaffold has been shown to enhance antimigration and antiproliferation activities. nih.gov

A key strategy in cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Several analogues of this compound have been found to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a study on a derivative of 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid demonstrated a significant increase in late apoptosis rates in cancer cells compared to controls.

Furthermore, research on 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one, an analogue, revealed its ability to cause G2/M cell cycle arrest and induce apoptosis. acs.org Another study involving novel quinoline derivatives showed that the most promising candidate caused cell cycle arrest in a concentration-dependent manner and induced apoptosis. bohrium.com Flow cytometry analysis of COLO 205 cells treated with a novel quinoline derivative, compound 10a, also demonstrated the induction of apoptosis. nih.gov These findings underscore the potential of this compound analogues to act as potent inducers of apoptosis and cell cycle arrest in cancer cells.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in various cancers, making it a prime target for anticancer drug development. nih.gov Analogues of this compound have shown promise as inhibitors of this pathway, particularly the PI3Kα isoform.

Research has focused on designing and synthesizing quinoline derivatives that can specifically target and inhibit PI3Kα. nih.gov For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as PI3Kα inhibitors. nih.gov Studies have also explored dual PI3Kα/mTOR inhibitors based on the quinoline scaffold. chemrj.org The development of such targeted inhibitors is a significant area of research, as aberrant activation of the PI3K pathway is linked to numerous cancers, including breast, lung, and ovarian cancers. nih.gov

Protein kinases are crucial regulators of various cellular processes, and their dysregulation is a hallmark of cancer. google.com Quinoline derivatives have been developed to modulate the enzymatic activity of several protein kinases involved in cancer progression. google.comjustia.com

Specifically, certain quinoline compounds have been shown to inhibit receptor tyrosine kinases such as c-Met, KDR, c-Kit, flt-3, and flt-4. google.com For instance, a novel quinoline derivative, compound 10a, was identified as a potential dual inhibitor of HGFR and MST1R kinases, with IC50 values of 0.11 μM and 0.045 μM, respectively. nih.gov Another study focused on the development of quinoline derivatives as potent inhibitors of Pim-1 kinase, with one compound, 13e, showing promise as an antiproliferative agent working through this mechanism. bohrium.com The ability of these compounds to target and inhibit specific protein kinases highlights their potential as targeted cancer therapies.

Interactive Data Table: Anticancer Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Target/Mechanism |

| This compound derivative | Tumor-bearing mice | Significant reduction in tumor growth | Not specified |

| (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline | Various | Inhibition of cell migration and invasion | Not specified |

| 6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10) | Human osteosarcoma U-2 OS | Inhibition of migration and invasion | Downregulation of MMP-2 and MMP-9 |

| 6-Fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid derivative | Bladder (T-24) | Induction of apoptosis, inhibition of kinase activity | Not specified |

| 6-Fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Breast, liver, lung, colon | G2/M cell cycle arrest, induction of apoptosis | Tubulin polymerization inhibition |

| Quinoline derivative (compound 10a) | Colorectal (COLO 205) | Induction of apoptosis | Potential HGFR and MST1R dual inhibitor |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Colorectal (Caco-2, HCT-116), Breast (MCF-7) | Cytotoxicity | PI3Kα inhibition |

| Quinoline derivative (compound 13e) | Prostate (PC-3), Acute Myeloid Leukemia (KG-1) | Cell cycle arrest, induction of apoptosis | Pim-1 kinase inhibition |

Targeting Specific Molecular Pathways (e.g., PI3Kα)

Antimicrobial Agent Research

Fluoroquinolones, a class of antibiotics characterized by a fluorine atom attached to the quinolone ring, are known for their broad-spectrum bactericidal activity. nih.govwikipedia.orgaafp.org They function by inhibiting bacterial DNA synthesis. nih.gov

Fluoroquinolones are effective against a wide range of bacteria. nih.govonehealthtrust.org Early-generation fluoroquinolones, such as ciprofloxacin (B1669076), primarily target gram-negative bacteria. nih.gov Newer generations have expanded their spectrum to include gram-positive bacteria, mycobacteria, and some anaerobes. nih.gov The addition of a fluorine atom to the quinolone structure was a key development that broadened the antimicrobial spectrum and improved pharmacokinetic properties. aafp.org

Fluoroquinolones are active against many clinically important pathogens, including:

Staphylococcus species nih.gov

Streptococcus species nih.gov

Haemophilus influenzae nih.gov

Neisseria gonorrhoeae nih.gov

Pseudomonas aeruginosa nih.gov

Escherichia coli onehealthtrust.org

The mechanism of action involves targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. onehealthtrust.org By inhibiting these enzymes, fluoroquinolones induce lethal double-strand breaks in the bacterial DNA.

Development of Antitubercular Agents

The quest for novel and more effective treatments for tuberculosis (TB), a persistent global health challenge, has led researchers to explore the potential of quinoline-based compounds. Analogues of this compound have emerged as a promising area of investigation due to their demonstrated activity against Mycobacterium tuberculosis (MTB), the bacterium responsible for TB. nih.govresearchgate.net

A notable study detailed the synthesis of quinoline-piperazine hybrids, including a derivative of this compound. This particular hybrid, when combined with a 2-fluorobenzenesulfonyl chloride, exhibited significant activity against MTB, with a minimum inhibitory concentration (MIC) value of 1.1 μM. nih.gov This highlights the potential of modifying the this compound scaffold to enhance its antitubercular properties.

Further research has focused on creating hybrid molecules that combine the quinoline structure with other pharmacologically active moieties. For instance, quinoline-pyrazole hybrids have been designed and evaluated for their antitubercular effects. researchgate.net In these studies, compounds derived from 6-fluoroquinoline (B108479) scaffolds, particularly those with halogen substitutions on the pyrazole (B372694) ring, demonstrated superior inhibitory activity compared to their 6-methoxyquinoline (B18371) counterparts. researchgate.net This suggests that the presence of the fluorine atom at the 6-position is a key contributor to the antitubercular efficacy.

The mechanism of action for many quinoline-based antitubercular agents is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death. In silico molecular docking studies have supported this, showing a strong binding affinity of quinoline-pyrazole hybrid analogues to MTB target enzymes such as InhA, CYP121, and TMPK. researchgate.net

Table 1: Antitubercular Activity of Selected this compound Analogues and Related Compounds

| Compound/Analogue Type | Target Organism | Key Findings & Activity (MIC) |

| Quinoline-piperazine hybrid of sulfonamide | Mycobacterium tuberculosis | Exhibited good activity with a MIC value of 1.1 μM. nih.gov |

| 6-Fluoroquinoline-pyrazole hybrids | Mycobacterium tuberculosis | Showed superior inhibition activity compared to 6-methoxyquinoline analogues. researchgate.net |

| 2,4,6-Trisubstituted quinolines | Mycobacterium tuberculosis | Demonstrated potent activity with MIC values of 0.3 and 1.3 μM. nih.gov |

| Quinoline-isoniazid hybrids | Mycobacterium tuberculosis | Designed as potent agents inhibiting mycolic acid biosynthesis. nih.gov |

Antifungal Applications

In addition to their antibacterial properties, analogues of this compound have been investigated for their potential as antifungal agents. mdpi.comresearchgate.net The quinoline scaffold itself is known to be present in compounds with a broad range of biological activities, including antifungal effects. mdpi.comrsc.org The introduction of a fluorine atom into the quinoline structure can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its antifungal potency. mdpi.com

Research has shown that quinoline derivatives can exhibit significant antifungal properties. One study focused on the synthesis of new fluorinated quinoline analogues and tested their activity against various fungal pathogens. mdpi.com The results indicated that these compounds possessed good antifungal activity. Specifically, certain derivatives showed high efficacy against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

The development of these antifungal agents often involves modifying the core quinoline structure to optimize its activity. For example, the esterification of the hydroxyl group at the 4-position of the quinoline ring is a strategy that has been explored. mdpi.com Structure-activity relationship studies are crucial in guiding these modifications to achieve higher efficacy and a broader spectrum of activity against fungal pathogens. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline Analogues

| Compound/Analogue Type | Fungal Pathogen(s) | Key Findings |

| Fluorinated quinoline analogues | Sclerotinia sclerotiorum, Rhizoctonia solani | Exhibited good antifungal activity, with some compounds showing over 80% inhibition. mdpi.com |

| 2-[(Imino)methyl]quinolin-8-ol derivatives | Various fungal strains | Some derivatives showed antifungal activity comparable to or higher than fluconazole. researchgate.net |

Antiprotozoal and Antimalarial Applications

The quinoline scaffold is a well-established pharmacophore in the development of antiprotozoal and antimalarial drugs, with quinine (B1679958) being a historic example. scispace.com Analogues of this compound are being explored within this context for their potential to combat parasitic diseases like leishmaniasis and malaria. scienceopen.comresearchgate.net

Development of Antileishmanial Agents

Leishmaniasis, a parasitic disease transmitted by sand flies, presents a significant global health burden. scienceopen.com Research into new treatments has included the screening of compound libraries, such as the Medicines for Malaria Venture (MMV) Box, for antileishmanial activity. scienceopen.com This screening identified several compounds with potent activity against Leishmania major, the parasite responsible for cutaneous leishmaniasis. scienceopen.com

Among the hits were quinoline derivatives, highlighting the potential of this chemical class for antileishmanial drug discovery. scienceopen.com For instance, a derivative of primaquine, an 8-aminoquinoline, showed improved activity against Leishmania infantum. nih.gov While direct studies on this compound for leishmaniasis are not extensively detailed, the known antileishmanial activity of the broader quinoline class suggests that its analogues are worthy of investigation. rsc.org The development of such compounds often focuses on improving efficacy against the intracellular amastigote form of the parasite, which is the clinically relevant stage. nih.gov

Strategies for Antimalarial Drug Discovery

The emergence of drug-resistant strains of Plasmodium, the parasite that causes malaria, necessitates the continuous development of new antimalarial agents. nih.gov Quinolone analogues have shown promise in this area, with some exhibiting potent in vitro antiplasmodial and in vivo antimalarial activities. researchgate.net

The 4-quinolone scaffold, a close relative of the 4-methoxyquinoline (B1582177) structure, is a key component of many antimalarial compounds. researchgate.net The introduction of a fluorine atom, as in 6-fluoroquinolones, has been a strategy to enhance activity. researchgate.net Research has shown that certain 6-fluoro-8-methoxy-quinolones are active against Toxoplasma gondii, a related parasite, and also show potential against Plasmodium species. researchgate.net

Furthermore, 4-aminoquinoline (B48711) derivatives remain a cornerstone of antimalarial drug design. scispace.com Modifications to the quinoline ring, such as the introduction of a fluorine atom, and alterations to the side chain are common strategies to overcome resistance and improve the pharmacological profile. scispace.com The structural similarity of this compound to these effective antimalarial scaffolds suggests its potential as a building block for new antimalarial drugs.

Table 3: Antiprotozoal and Antimalarial Activity of Selected Quinoline Analogues

| Compound/Analogue Type | Target Organism | Key Findings |

| Primaquine peptidomimetic and organometallic derivatives | Leishmania infantum | Showed significant activity against the intramacrophagic amastigote form. nih.gov |

| 6-Fluoro-8-methoxy-quinolones | Toxoplasma gondii, Plasmodium spp. | Demonstrated activity against T. gondii and potential as antiparasitic drugs. researchgate.net |

| 4(1H)-Quinolone-3-diarylethers | Plasmodium falciparum | Exhibited low nanomolar EC50 values against multidrug-resistant strains. nih.gov |

| 4-Aminoquinoline hybrids | Plasmodium falciparum | Exhibited high β-hematin inhibition activity. researchgate.net |

Other Emerging Therapeutic Potentials

Beyond their antimicrobial and antiparasitic applications, analogues of this compound are being investigated for other therapeutic properties, including anti-inflammatory and antioxidant activities. rsc.org

Anti-inflammatory and Antioxidant Activities

Inflammation is a complex biological response implicated in numerous diseases. Several quinoline derivatives have been shown to possess anti-inflammatory properties. researchgate.net For example, certain quinoline derivatives have been evaluated for their ability to inhibit cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory pathway. google.com One study synthesized and tested quinoline derivatives that exhibited significant anti-inflammatory activity in animal models, with some compounds being more potent than the reference drug ibuprofen. researchgate.net These compounds were also found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net

In parallel, the antioxidant potential of quinoline derivatives has garnered attention. nih.govtandfonline.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is linked to various chronic diseases. Some quinoline-hydrazone derivatives have been synthesized and evaluated for their antioxidant activity, showing an ability to scavenge free radicals. nih.gov Similarly, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated promising antioxidant activity in addition to their antiproliferative effects. mdpi.com The presence of a hydroxyl group in the structure of some quinoline derivatives is thought to contribute to their antioxidant capacity by donating a hydrogen atom to free radicals. nih.gov

Table 4: Anti-inflammatory and Antioxidant Activity of Selected Quinoline Analogues

| Compound/Analogue Type | Activity | Key Findings |

| Quinoline derivatives | Anti-inflammatory | Exhibited potent activity in xylene-induced ear edema test, surpassing ibuprofen. researchgate.net |

| Quinoline-hydrazone derivatives | Antioxidant | Showed free radical scavenging activity in the DPPH assay. nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Antioxidant | Displayed promising DPPH radical scavenging activity. mdpi.com |

| 2-Phenyl-quinoline analogues with 4H-1,2,4-triazoles | Antioxidant | Demonstrated considerable radical scavenging activity, with some compounds comparable to ascorbic acid. tandfonline.com |

Antiviral and Anticonvulsant Effects

The inherent biological activity of the quinoline core has prompted extensive research into its derivatives for antiviral and anticonvulsant applications. researchgate.netnih.govrsc.org

Antiviral Research:

The quinoline scaffold has been identified as a promising framework for the development of novel antiviral agents. nih.govmdpi.com Research has demonstrated the potential of quinoline derivatives to inhibit the replication of a wide range of viruses, including Dengue virus, Zika virus, Influenza A virus, and Human Immunodeficiency Virus (HIV). nih.govmdpi.comnih.gov

For instance, certain quinoline derivatives have been shown to inhibit Dengue virus serotype 2 by impairing the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. mdpi.com Other studies have focused on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives which have demonstrated the ability to reduce Zika virus RNA production. nih.gov Furthermore, a series of 4-oxo-4H-quinoline acylhydrazone derivatives exhibited notable in vivo antiviral activities, with some compounds showing higher efficacy than the reference drug ribavirin. acs.org In the context of HIV, 6-aminoquinolone derivatives have proven highly effective in inhibiting viral replication. researchgate.net

Interactive Table: Antiviral Activity of Selected Quinoline Analogues

| Compound Class | Virus | Key Findings | Reference |

|---|---|---|---|

| Substituted quinoline derivatives | Dengue virus serotype 2 (DENV2) | Inhibited viral replication by impairing viral envelope glycoprotein accumulation. | mdpi.com |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Reduced ZIKV RNA production. | nih.gov |

| 4-oxo-4H-quinoline acylhydrazone derivatives | Not specified | Showed higher in vivo antiviral activity than ribavirin. | acs.org |

| Substituted quinoline derivatives with piperazine (B1678402) moieties | Influenza A virus (IAV) | Exhibited potent anti-IAV activity, with compound 9b showing broad-spectrum antiviral effects. | nih.gov |

| 6-aminoquinolone derivatives | Human Immunodeficiency Virus (HIV) | Highly effective in inhibiting HIV replication in various cell lines. | researchgate.net |

Anticonvulsant Research:

The quinoline structure is also a key component in the development of anticonvulsant agents. rsc.orghumanjournals.com Studies have explored various 8-substituted quinoline derivatives for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). scispace.com

Several compounds featuring a 2-hydroxypropyloxyquinoline moiety have demonstrated significant anticonvulsant properties. scispace.com Specifically, compounds like 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline were found to be highly active. scispace.com In a different series, 8-(2'-piperazino-ethanoxy)quinoline and 8-(2'-imidazolo-ethanoxy)quinoline were identified as potent anticonvulsive agents. scispace.com The research suggests a possible link between their anticonvulsant effects and beta-blocking properties, which are influenced by the aryloxypropanolamine group. scispace.com

Interactive Table: Anticonvulsant Activity of Selected 8-Substituted Quinoline Derivatives

| Compound | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | MES, scMet | Potent anticonvulsant activity. | scispace.com |

| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | MES, scMet | Showed very good anticonvulsant activity. | scispace.com |

| 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline | MES, scMet | Displayed very good anticonvulsant activity. | scispace.com |

| 8-(2'-piperazino-ethanoxy)quinoline | MES, scMet | Identified as a most active anticonvulsive agent in its series. | scispace.com |

| 8-(2'-imidazolo-ethanoxy)quinoline | MES, scMet | Identified as a most active anticonvulsive agent in its series. | scispace.com |

Applications as Fluorescent Probes in Biosensing and Imaging Technologies

The inherent fluorescence properties of the quinoline ring system have made its derivatives valuable tools in the development of fluorescent probes for bioimaging and biosensing. crimsonpublishers.comcrimsonpublishers.com These probes are instrumental in visualizing and quantifying biological molecules and processes in living systems with high sensitivity and specificity. crimsonpublishers.comcrimsonpublishers.com

Quinoline-based fluorescent probes have been designed to detect a variety of analytes, including metal ions, reactive oxygen species, and biomolecules. crimsonpublishers.comrsc.orgnih.gov The sensing mechanism of these probes often relies on processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET). crimsonpublishers.comresearchgate.net

For example, quinoline-derived fluorescent probes have been developed for the selective detection of lipid droplets in live cells and for distinguishing between normal and cancerous cells by targeting lysosomes. crimsonpublishers.comcrimsonpublishers.com Carbon dots functionalized with quinoline derivatives have been engineered as nanosensors for the highly sensitive and selective detection of zinc ions (Zn²⁺) both in solutions and within cells. rsc.org Another study reported a series of quinoline-derived probes capable of detecting both bisulfite (HSO₃⁻) and hypochlorous acid (HClO) through distinct fluorescent responses, demonstrating their utility in food safety analysis and cellular imaging. nih.gov

Interactive Table: Quinoline-Based Fluorescent Probes and Their Applications

| Probe Type | Analyte | Key Features and Applications | Reference |

|---|---|---|---|

| Multiphoton fluorescent probe | Lipid droplets | Deeper tissue penetration, lower autofluorescence, and high selectivity for lipid droplets in living cells. | crimsonpublishers.com |

| Near-infrared FRET fluorescent probe | Lysosomes | Differentiating normal cells from cancer cells by targeting lysosomes. | crimsonpublishers.com |

| Quinoline derivative-functionalized carbon dots | Zinc ions (Zn²⁺) | High selectivity and sensitivity for Zn²⁺ detection in solution and for intracellular imaging. | rsc.org |

| Multifunctional quinoline-derived probe (QTE) | Bisulfite (HSO₃⁻) and Hypochlorous acid (HClO) | Ratiometric response to HSO₃⁻ and "turn-off" signal for HClO; used for bioimaging and food analysis. | nih.gov |

Computational Chemistry and Modeling Studies of 6 Fluoro 4 Methoxyquinoline

Mechanistic Insights through Computational Approaches

Elucidation of Molecular Binding Mechanisms (e.g., with Nanoparticles)

The interaction between small organic molecules and nanoparticles is a critical area of study, with applications ranging from drug delivery to materials science. Computational modeling is essential for understanding the non-covalent forces that govern these binding events. While direct studies on 6-Fluoro-4-methoxyquinoline are limited, research on closely related analogs provides a clear framework for how such interactions are investigated.

A pertinent study explored the molecular binding mechanism of a similar compound, 6-fluoro-4-hydroxy-2-methyl quinoline (B57606), with titanium dioxide (TiO2) nanoparticles. researchgate.net This research combined spectroscopic analysis with DFT calculations to unravel the nature of the interaction. The findings indicated that the quinoline derivative strongly adsorbs onto the surface of the TiO2 nanoparticles. Computational models revealed that the binding is primarily driven by interactions between the hydroxyl (-OH) and quinoline-nitrogen atoms with the titanium centers on the nanoparticle surface. researchgate.net The fluorine substituent is also thought to play a role by modifying the electronic properties of the quinoline ring system, potentially enhancing binding efficacy and lipophilicity, which is a crucial factor for membrane penetration in biological systems. mdpi.com

The thermodynamic parameters calculated from these models provide quantitative data on the spontaneity and stability of the complex. Such studies typically analyze binding energies, adsorption energies, and changes in electronic structure upon complexation.

Table 1: Representative Computational Data for Fluoroquinoline-Nanoparticle Interaction This table is based on findings for the analogous compound 6-fluoro-4-hydroxy-2-methyl quinoline with TiO2 nanoparticles and illustrates the type of data generated in such studies.

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Energy (E_ads) | -2.16 eV | Indicates a strong and stable chemisorption of the molecule onto the nanoparticle surface. researchgate.net |

| Key Interacting Atoms | Quinoline-N, Hydroxyl-O | These atoms act as the primary binding sites, forming coordinate bonds with the Ti atoms of the nanoparticle. researchgate.net |

| Charge Transfer | From molecule to nanoparticle | Suggests the formation of a charge-transfer complex, stabilizing the interaction. researchgate.net |

| Bonding Type | Chemisorption | Denotes a strong, covalent-like interaction rather than weak physisorption. researchgate.net |

For this compound, it is hypothesized that the methoxy (B1213986) group's oxygen atom would similarly participate in binding to metallic centers on a nanoparticle surface, analogous to the hydroxyl group in the studied compound.

Understanding Reaction Pathways and Intermediates

Computational chemistry provides an unparalleled ability to map the entire energy landscape of a chemical reaction, including transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally. sumitomo-chem.co.jp For a molecule like this compound, this is crucial for understanding its synthesis, potential degradation, and metabolic pathways.

The synthesis of quinoline derivatives often involves multi-step processes such as cyclization, condensation, and substitution reactions. nih.govmdpi.com DFT calculations are frequently used to investigate the mechanisms of these transformations. researchgate.net By modeling the potential energy surface, chemists can:

Identify the most likely reaction mechanism from several competing pathways.

Calculate the activation energies for each step, which determine the reaction kinetics. sumitomo-chem.co.jp

Characterize the geometry and electronic structure of short-lived intermediates and transition states.

Predict the regioselectivity and stereoselectivity of a reaction.

For example, in the synthesis of a substituted quinoline, a key step might be an intramolecular cyclization. Computational models can determine the energy barrier for this ring-closing step and compare it with potential side-reactions, allowing for the optimization of reaction conditions to favor the desired product. One study on aza-Michael reactions catalyzed by cinchonium derivatives, which contain a methoxyquinoline moiety, utilized DFT to explore competitive reaction pathways and explain the role of an intricate hydrogen bond network in the rate-determining step. researchgate.net

Similarly, the nucleophilic aromatic substitution (SNAr) reaction, a common method for introducing functionalities to the quinoline core, can be modeled to understand the influence of the fluorine and methoxy substituents on the reaction rate and outcome. researchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step This table represents typical data obtained from DFT calculations for a single step in a reaction pathway, such as an intramolecular cyclization.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Starting material for the reaction step. | 0.0 (Reference) |

| Transition State (TS1) | Highest energy point along the reaction coordinate. | +24.8 sumitomo-chem.co.jp |

| Intermediate | A short-lived, metastable species formed during the reaction. | +5.2 |

| Transition State (TS2) | Energy barrier for the conversion of the intermediate to the product. | +15.7 |

| Product | The final species formed in the reaction step. | -10.3 |

Referenced Compounds

Material Science and Other Research Applications of 6 Fluoro 4 Methoxyquinoline Analogues

Applications in Nanomedicine

In the field of nanomedicine, which combines nanotechnology and medicine, quinoline (B57606) derivatives are explored for their potential in diagnostics and therapy. The interaction of these compounds with nanomaterials is a key area of investigation.

Research has focused on the interaction between quinoline-based fluorophores and nanoparticles, particularly titanium oxide (TiO2) nanoparticles. Studies involving analogues such as 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) and 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide have demonstrated a significant interaction with TiO2 nanoparticles. smolecule.comresearchgate.netresearchgate.net

The primary observed phenomenon is fluorescence quenching, where the fluorescence intensity of the quinoline compound decreases upon interaction with the nanoparticles. smolecule.comresearchgate.net This quenching effect is attributed to a combination of static and dynamic mechanisms. smolecule.com In static quenching, a non-fluorescent ground-state complex forms between the fluorophore and the nanoparticle. In dynamic quenching, collisions between the excited-state fluorophore and the nanoparticle lead to a return to the ground state without photon emission. Spectroscopic techniques like spectrofluorometry (FL), spectrophotometry (UV-Vis), and time-correlated single photon counting (TCSPC) are employed to study these interactions and determine the thermodynamic parameters and binding mechanisms. researchgate.netresearchgate.net This interaction is significant as it can influence the bioavailability and efficacy of these compounds in biological systems and opens pathways for their use in nanomedicine. smolecule.com

Table 1: Interaction of 6-Fluoroquinoline (B108479) Analogues with Titanium Oxide (TiO₂) Nanoparticles

| Quinoline Analogue | Nanoparticle | Observed Effect | Investigative Techniques | Reference |

|---|---|---|---|---|

| 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) | Titanium Oxide (TiO₂) | Fluorescence Quenching | Spectrofluorometry, Spectrophotometry, TCSPC | researchgate.netresearchgate.net |

| 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide | Titanium Oxide (TiO₂) | Fluorescence Quenching (Static & Dynamic) | Not specified | smolecule.com |

The predictable interaction between 6-fluoro-4-methoxyquinoline analogues and nanoparticles forms the basis for their potential application in biosensing technologies. smolecule.com A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect chemical substances. The fluorescence quenching effect observed when these quinoline derivatives bind to nanoparticles like TiO2 can be harnessed to develop "turn-off" fluorescent sensors.

Furthermore, the inherent fluorescence of these compounds allows them to serve as probes. smolecule.comgoogle.com In biosensing, a fluorescent probe can be designed to bind to a specific analyte (e.g., a protein, metal ion, or other biomarker). researchgate.netgoogle.com This binding event can modulate the fluorescence properties—such as intensity or wavelength—providing a detectable signal that corresponds to the concentration of the analyte. google.com The high sensitivity of fluorescence spectroscopy allows for the detection of analytes even at very low concentrations, which is crucial for early disease diagnosis and monitoring. google.comacs.org

Interaction with Nanoparticles (e.g., Titanium Oxide Nanoparticles)

Fluorescent Materials and Optical Applications

The quinoline scaffold, particularly when functionalized with groups like fluorine and methoxy (B1213986), often results in compounds with useful fluorescent properties. These properties are exploited in the development of advanced materials for various optical applications.

Quinoline and its derivatives are recognized for their role as fluorescent markers and luminophores. researchgate.net A luminophore is a chemical group that manifests luminescence, while a fluorescent marker is a fluorophore used to label and visualize other molecules or cellular structures. Quinoline-based compounds can absorb photons of a specific wavelength and emit light at a longer wavelength. researchgate.net

Analogues such as 8-hydroxyquinoline (B1678124) derivatives have been synthesized and investigated as fluorescent chemical probes. mdpi.com These probes can accumulate in specific cellular compartments, allowing for their visualization using fluorescence microscopy. For instance, a novel 8-hydroxyquinoline derivative was shown to accumulate at the cell edge of fungal cells, acting as a fluorescent probe to investigate its own mechanism of action. mdpi.com The versatility of the quinoline structure allows for its hybridization with other molecules to create new compounds with enhanced or specific fluorescent properties for use as colorants, optical brighteners, and UV absorbers for biomolecules. researchgate.net

The application of fluorescent heterocyclic compounds, including quinoline derivatives, is well-established in bioanalytical imaging and diagnostics. researchgate.net These fluorescent molecules serve as powerful tools for in vivo imaging, high-throughput screening, and diagnostics. researchgate.netacs.org

In bioanalytical imaging, fluorescent probes enable the visualization of biological processes at the cellular and subcellular levels in real-time. acs.org For example, quinoline derivatives can be designed to target specific organelles, such as the Golgi apparatus, or to respond to changes in the cellular environment. By monitoring changes in fluorescence, researchers can gain insights into cellular function and disease progression. acs.org In the realm of diagnostics, these fluorescent compounds are instrumental in developing assays for the detection of disease-related biomarkers, contributing to the potential for earlier and more accurate clinical diagnoses. acs.org

Patents and Intellectual Property Landscape of 6 Fluoro 4 Methoxyquinoline and Derivatives

Analysis of Patented Synthesis Methods for Fluorinated Quinolines

The synthesis of fluorinated quinolines is a subject of considerable interest in patent literature, driven by their potential as intermediates for pharmacologically active compounds. Cyclization reactions are among the most prevalent methods for creating these derivatives. researchgate.net A common and significant patented strategy involves the condensation of anilines, which must have at least one free ortho-position, with carbonyl compounds that can provide a three-carbon fragment. researchgate.net

Several patented methods utilize fluorinated anilines as key starting materials. For example, a process described in patent literature details the synthesis of 6-fluoro-2-cyanoquinolone starting from 4-fluoroaniline. researchgate.net Another patented approach involves the reaction of 3-fluoro-4-methoxyaniline (B107172) with diethyl ethoxymethylenemalonate, which upon heating, cyclizes to form ethyl 7-fluoro-4-hydroxy-6-methoxy-quinoline-3-carboxylate, an intermediate for compounds with antibacterial activity. google.com

Patents also cover methods for producing quinolines fluorinated at various positions on the benzene (B151609) ring. One such patent describes the reaction of 5,7-difluoroquinoline (B1304923) with aqueous ammonia (B1221849) to produce a mixture of 5-amino-7-fluoroquinoline and 7-amino-5-fluoroquinoline. researchgate.net The development of efficient synthetic routes for 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives is particularly important, as these are valuable precursors for fluoroquinolone antibiotics. mdpi.com These precursors can be readily converted into the final drug candidates through reactions like alkylation at the quinoline (B57606) nitrogen atom. mdpi.com

A patent for a method to produce 4-methoxyquinolines highlights reacting a 4-hydroxyquinoline (B1666331) derivative with dimethyl sulfate (B86663) in an amide solvent, such as dimethylformamide, to improve reaction yield and operability. google.com Furthermore, the synthesis of novel fluorinated quinoline analogs for potential use as fungicides has been reported, starting from materials like 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate. dntb.gov.ua

Therapeutic Applications in Patent Literature

The patent literature reveals a range of therapeutic applications for 6-Fluoro-4-methoxyquinoline and its derivatives, primarily in oncology and infectious diseases. The core structure is often functionalized to target specific biological pathways.

One patent, for instance, discloses a series of quinoline derivatives, including structures with a 6-methoxyquinoline (B18371) core, for the treatment of cancer. epo.org The patent describes compounds designed to modulate protein kinase activity, a critical target in cancer therapy. epo.org Another patent application focuses on the use of a specific quinoline derivative, 1-[[[4-(4-Fluoro-2-methyl-1H-indol-5-yl)oxy-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropylamine, for the treatment of triple-negative breast cancer. patsnap.com

Fluorinated quinolines are also claimed as useful intermediates in the preparation of compounds with antibacterial activity. A patent for the preparation of 3-fluoroquinolines explicitly states their utility in synthesizing antibacterial agents. google.com Structural analogs, such as N-[(4-chlorophenyl)methyl]-8-fluoro-4-oxo-1H-quinoline-3-carboxamide, have shown inhibitory activity against RNA viruses in patent disclosures. vulcanchem.com The 6-fluoro substituent is noted for its role in potentially enhancing the binding of these molecules to viral polymerase. vulcanchem.com

Quinoline Scaffold Presence in Marketed Drugs and Clinical Trials

The quinoline scaffold is a key component in numerous FDA-approved drugs and compounds undergoing clinical trials, underscoring its therapeutic importance. ijpsjournal.comnih.gov Its versatility allows it to serve as a foundation for drugs targeting a wide array of diseases, including cancer, malaria, and bacterial infections. rsc.orgbenthamdirect.com

In the realm of oncology, several successful drugs are built upon the quinoline framework. These include tyrosine kinase inhibitors like Bosutinib, approved for chronic myelogenous leukemia, and Lenvatinib, used for thyroid and liver cancers. nih.gov The nitrogen atom in the quinoline structure can participate in crucial hydrogen bonding with target enzymes, contributing to the efficacy of these drugs. ijpsjournal.com

The quinoline core is historically significant in the development of antimalarial drugs. Chloroquine (B1663885) and Primaquine are classic examples of quinoline-based medicines that have been pivotal in treating malaria. rsc.org Tafenoquine, another quinoline derivative, has also been a subject of clinical trials for malaria prophylaxis. neliti.com

Furthermore, the fluoroquinolone class of antibiotics, which features a fluorinated quinoline ring, includes widely used drugs such as Ciprofloxacin (B1669076) and Levofloxacin. The introduction of a fluorine atom at the 6-position was a significant breakthrough that markedly improved antimicrobial activity. mdpi.com Bedaquiline, which contains a quinoline core, is a critical drug for treating multi-drug-resistant tuberculosis. rsc.orgchemicalbook.com The broad spectrum of pharmacological activities associated with the quinoline scaffold ensures its continued prominence in drug discovery and development. nih.govmdpi.com

Future Research Directions and Translational Perspectives for 6 Fluoro 4 Methoxyquinoline

Development of Novel Multi-Target Anticancer Agents

The quinoline (B57606) core is recognized as a "privileged scaffold" in drug discovery, forming the basis of numerous compounds with diverse pharmacological properties, including anticancer activity. mdpi.comarabjchem.org 6-Fluoro-4-methoxyquinoline, in particular, serves as a crucial building block for the next generation of anticancer agents, with a strategic focus on developing derivatives that can simultaneously interact with multiple biological targets involved in cancer progression. This multi-target approach is a promising strategy to overcome the drug resistance often seen with single-target therapies. nih.gov

Research has shown that derivatives of this compound can inhibit various cancer cell lines. For instance, certain derivatives have been found to inhibit protein kinases, which are critical enzymes in cancer cell signaling pathways. Molecular docking studies have also suggested that these compounds can bind to tubulin, thereby disrupting the cellular machinery required for cell division.

Several promising multi-target derivatives have been developed and investigated: